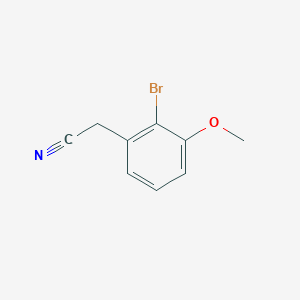

2-(2-Bromo-3-methoxyphenyl)acetonitrile

Description

Molecular Formula: C₉H₈BrNO Molecular Weight: 226.07 g/mol Structure: A phenyl ring substituted with a bromine atom at the ortho (2nd) position and a methoxy group at the meta (3rd) position, linked to an acetonitrile group. Key Features:

- The bromine atom enhances electrophilic substitution reactivity, while the electron-donating methoxy group directs further reactions to specific ring positions.

- The nitrile group (-C≡N) enables participation in nucleophilic addition, cyclization, and coupling reactions.

Applications: Widely used as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and materials science due to its balanced reactivity .

Properties

CAS No. |

128828-87-5 |

|---|---|

Molecular Formula |

C9H8BrNO |

Molecular Weight |

226.07 g/mol |

IUPAC Name |

2-(2-bromo-3-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 |

InChI Key |

VFPUUTVNFLDGGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1Br)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methoxyphenyl)acetonitrile typically involves the bromination of 3-methoxyacetophenone followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromoacetophenone is then subjected to a cyanation reaction using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Sodium amide (NaNH2) in liquid ammonia or sodium ethoxide (NaOEt) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: 2-(2-Amino-3-methoxyphenyl)acetonitrile, 2-(2-Thio-3-methoxyphenyl)acetonitrile.

Reduction: 2-(2-Bromo-3-methoxyphenyl)ethylamine.

Oxidation: 2-(2-Bromo-3-hydroxyphenyl)acetonitrile, 2-(2-Bromo-3-oxo-phenyl)acetonitrile.

Scientific Research Applications

2-(2-Bromo-3-methoxyphenyl)acetonitrile has several scientific research applications, including:

Organic synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Medicinal chemistry: It is used in the development of new drug candidates, particularly those targeting neurological and inflammatory diseases.

Material science: It is utilized in the preparation of advanced materials, such as liquid crystals and polymers.

Biological studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards its molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomers

2-(4-Bromo-3-methoxyphenyl)acetonitrile

- Structure : Bromine at the para (4th) position instead of ortho.

- Impact :

- Altered electronic effects: The para-bromine reduces steric hindrance, favoring nucleophilic aromatic substitution at the 5th position.

- Biological Activity : Shows distinct selectivity in medicinal applications compared to the ortho-brominated analogue due to spatial differences in target binding .

2-(3-Bromo-4-methoxyphenyl)acetonitrile

- Structure : Bromine and methoxy groups swapped.

- Impact :

- Electron-withdrawing bromine at meta deactivates the ring, reducing reactivity in electrophilic substitutions.

- Lower yield in Suzuki-Miyaura coupling compared to the target compound .

Functional Group Variations

2-(4-(2-Bromoacetyl)phenyl)acetonitrile

- Structure : Bromoacetyl (-COCH₂Br) replaces the methoxy group.

- Impact :

- The bromoacetyl group acts as a potent electrophile, enabling alkylation of nucleophilic residues (e.g., cysteine in enzymes).

- Higher cytotoxicity in cancer cell lines compared to the target compound, attributed to irreversible protein modification .

(3-Bromo-2-nitrophenyl)acetonitrile

- Structure: Nitro (-NO₂) group replaces methoxy.

- Impact :

- Strong electron-withdrawing nitro group deactivates the ring, reducing electrophilic substitution but enhancing oxidative stability.

- Applications in explosives and corrosion inhibitors rather than pharmaceuticals .

Heterocyclic Analogues

2-(3-Bromopyridin-2-yl)acetonitrile

- Structure : Pyridine ring replaces benzene.

- Impact :

- Nitrogen in the pyridine increases polarity, improving solubility in aqueous systems.

- Enhanced binding to metalloenzymes (e.g., kinases) due to lone-pair interactions with metal centers .

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile

- Structure : Benzothiophene fused ring system.

- Impact :

- Sulfur atom enables π-π stacking with aromatic residues in biological targets.

- Used in optoelectronic materials for charge-transfer properties .

Halogenated Derivatives

2-(3-Bromo-2,4-difluorophenyl)acetonitrile

- Structure : Additional fluorine atoms at 2nd and 4th positions.

- Impact: Fluorine’s electronegativity increases oxidative stability and metabolic resistance. Superior reactivity in Suzuki coupling (95% yield) compared to non-fluorinated analogues due to enhanced leaving-group ability .

Comparative Data Table

Biological Activity

2-(2-Bromo-3-methoxyphenyl)acetonitrile is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its biological activity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related phenyl acetonitriles have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (Hs578T) with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.075 | Induces apoptosis |

| Related Compound | Hs578T | 0.033 | Inhibits tubulin polymerization |

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the bromine and methoxy groups enhances interaction with biological receptors, leading to increased efficacy against microbial strains .

The biological activity of this compound may be attributed to its ability to interact with cellular targets:

- Tubulin Polymerization : Compounds in this class inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells .

- Apoptosis Induction : They can trigger apoptotic pathways by modulating the expression of Bcl-2 family proteins, promoting cell death in malignant cells .

Case Studies

- Anticancer Efficacy : A study evaluated the antiproliferative effects of various acetonitrile derivatives on MCF-7 cells. The results indicated that derivatives with methoxy substitutions significantly reduced cell viability, suggesting a structure-activity relationship that favors such modifications for enhanced activity .

- Synergistic Effects : Another investigation explored the combination of this compound with known chemotherapeutic agents. The combination therapy showed improved efficacy compared to monotherapy, highlighting potential for clinical applications in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Bromo-3-methoxyphenyl)acetonitrile?

The synthesis typically involves bromination and substitution reactions. For example, brominated aryl precursors can undergo nucleophilic substitution with cyanide sources (e.g., KCN or NaCN) in aprotic solvents like acetonitrile . Catalytic methods or phase-transfer conditions may improve yields. Purity is critical; recrystallization using ethanol/water mixtures is recommended, as seen in analogous brominated acetonitrile derivatives .

Q. How should researchers safely handle and store this compound?

Store at 0–6°C in airtight containers under inert atmospheres to prevent degradation . Use PPE (gloves, goggles) and work in fume hoods due to its harmful inhalation and dermal toxicity . Avoid mixing with incompatible reagents (e.g., strong oxidizers) to prevent exothermic reactions .

Q. Which spectroscopic techniques are effective for structural characterization?

- NMR : H and C NMR can confirm the bromo-methoxy substitution pattern and nitrile group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHBrNO requires m/z 241.98) .

- IR Spectroscopy : The nitrile stretch (~2250 cm) and methoxy C–O vibrations (~1250 cm) are diagnostic .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) resolve structural ambiguities?

SXRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, monoclinic crystals (space group P2/c) of analogous bromo-methoxy derivatives show β angles ~93.5°, with Z = 4 and < 0.03 when using Bruker SMART APEXII detectors . Data-to-parameter ratios >14:1 ensure refinement reliability .

Q. How to address discrepancies in reported melting points or spectral data?

Discrepancies may arise from impurities or polymorphic forms. Compare with high-purity standards (e.g., ≥95% GC/HPLC purity ). Recrystallize using solvent gradients (e.g., hexane/ethyl acetate) and validate via DSC (Differential Scanning Calorimetry). Contradictory H NMR shifts may indicate solvent or concentration effects .

Q. What computational methods predict reactivity or stability under varying conditions?

- pKa Prediction : Tools like SPARC or empirical calculations estimate nitrile group acidity (pKa ~11.1 for similar acetonitriles ).

- Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile/water mixtures to optimize reaction pathways .

- DFT Studies : Analyze HOMO-LUMO gaps to predict electrophilic substitution sites on the bromo-methoxy aromatic ring .

Q. How to optimize reaction yields in bromination-methoxylation sequences?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.